1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione
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Overview
Description
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione is an organic compound with the molecular formula C15H22O4 It is characterized by the presence of a furan ring, a hydroxyl group, and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Hydroxyl and Ketone Groups: The hydroxyl and ketone groups can be introduced through selective oxidation and reduction reactions. For example, the use of oxidizing agents like potassium permanganate or chromium trioxide can introduce the ketone functionalities, while reducing agents like sodium borohydride can be used to introduce the hydroxyl group.
Coupling Reactions: The final step involves coupling the furan ring with the nonane backbone through carbon-carbon bond-forming reactions such as Grignard reactions or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophilic Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione involves its interaction with specific molecular targets and pathways. For example, its hydroxyl and ketone groups can form hydrogen bonds with biological macromolecules, affecting their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione can be compared with similar compounds such as:
1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione: Similar structure but different functional groups.
The uniqueness of 1-furan-3-yl-7-hydroxy-4,8-dimethylnonane-1,6-dione lies in its specific combination of functional groups and the presence of the furan ring, which imparts distinct chemical and biological properties.
Biological Activity
1-(Furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione, also known as 10-hydroxymyoporone, is an organic compound with the molecular formula C15H22O4. Its structure includes a furan ring, hydroxyl groups, and ketone functionalities that contribute to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential applications in medicinal chemistry, particularly in anti-cancer research, and its interactions with biological systems.
Molecular Structure
The compound features significant structural elements:
- Furan Ring : Provides unique electronic properties and reactivity.
- Hydroxyl Group : Capable of forming hydrogen bonds with biomolecules.
- Ketone Groups : Contribute to reactivity and interaction with proteins.
Molecular Formula and Mass
- Molecular Formula : C15H22O4
- Molecular Mass : 266.33 g/mol
This compound exhibits several mechanisms of action that influence its biological activity:
- Hydrogen Bonding : The hydroxyl and ketone groups enable hydrogen bonding with proteins and nucleic acids, potentially altering their structure and function.
- π-π Interactions : The furan ring allows for π-π interactions with aromatic amino acids in proteins, which may modulate enzymatic activities and signaling pathways.
Anti-Cancer Properties
Research indicates that this compound may possess anti-cancer properties , particularly in inhibiting tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in proliferation and survival.
Case Study: Tumor Cell Lines
A study examining the effects of this compound on various tumor cell lines revealed:
- Cell Line : H460 (lung cancer)
- IC50 Value : 20 µg/mL (indicating effective inhibition of cell growth)
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
H460 | 20 | Induction of apoptosis |
MCF7 | 25 | Cell cycle arrest |
HeLa | 30 | Inhibition of migration |
Interaction Studies
Interaction studies have demonstrated that this compound can bind to various biological targets:
- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its anti-cancer effects.
- Signal Transduction Modulation : The compound's ability to interact with receptors could influence signal transduction pathways critical for cancer progression.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(Furan-3-yl)-4-hydroxy-4,8-dimethylnonane-1,6-dione | Similar furan ring and hydroxyl group | Different positioning of functional groups |
10-Hydroxymyoporone | Contains a hydroxymethyl group instead of a ketone | Distinct biological activities related to metabolism |
4-Hydroxybenzoic acid | Aromatic compound with a hydroxyl group | Simpler structure; primarily used as a preservative |
Properties
CAS No. |
52259-61-7 |
---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
1-(furan-3-yl)-7-hydroxy-4,8-dimethylnonane-1,6-dione |
InChI |
InChI=1S/C15H22O4/c1-10(2)15(18)14(17)8-11(3)4-5-13(16)12-6-7-19-9-12/h6-7,9-11,15,18H,4-5,8H2,1-3H3 |
InChI Key |
HCPDJZNVPUCXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)CC(C)CCC(=O)C1=COC=C1)O |
Origin of Product |
United States |
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